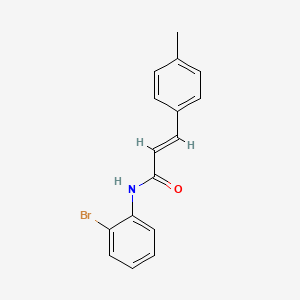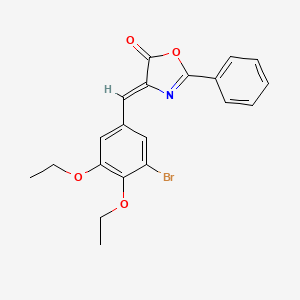
N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as FTCP, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties. In
作用机制
The mechanism of action of N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to bind to the sigma-1 receptor with high affinity, which results in the modulation of its downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to have a modulatory effect on neurotransmitter release, particularly dopamine and glutamate, which are involved in the pathogenesis of various neurological disorders such as Parkinson's disease and schizophrenia. N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects, which are believed to be mediated by its effect on the sigma-1 receptor.
实验室实验的优点和局限性
N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several advantages for lab experiments, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, one limitation of N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One potential direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its mechanism of action in more detail, particularly its effect on the sigma-1 receptor and downstream signaling pathways. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, particularly its distribution and metabolism in vivo.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, or N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. It has a high affinity for the sigma-1 receptor and has been shown to have a modulatory effect on neurotransmitter release, particularly dopamine and glutamate. N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several advantages for lab experiments, but its poor solubility in aqueous solutions is a limitation. There are several future directions for research on N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, particularly in the field of neuroscience.
合成方法
The synthesis of N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a multi-step process that involves the reaction of various reagents and catalysts. The first step involves the reaction of 2-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(2-thienylcarbonyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. The final product is purified by recrystallization or column chromatography.
科学研究应用
N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, memory, and mood. N-(2-fluorophenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have a modulatory effect on neurotransmitter release, particularly dopamine and glutamate, which are involved in the pathogenesis of various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
N-(2-fluorophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-13-4-1-2-5-14(13)19-16(21)12-7-9-20(10-8-12)17(22)15-6-3-11-23-15/h1-6,11-12H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGLXPGNLUPYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)

![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

